4-(2,5-Diethoxyphenyl)sulfonylmorpholine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring substituted with a sulfonyl group and a diethoxyphenyl moiety, which contributes to its reactivity and biological activity.
This compound can be synthesized through organic chemistry techniques, utilizing starting materials such as diethoxyphenol and morpholine, followed by sulfonylation processes. It is often discussed in the context of medicinal chemistry and organic synthesis, where it serves as a versatile building block for more complex molecules.
4-(2,5-Diethoxyphenyl)sulfonylmorpholine belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. It also falls under the category of morpholine derivatives, which are cyclic amines known for their diverse biological activities.
The synthesis of 4-(2,5-Diethoxyphenyl)sulfonylmorpholine typically involves several key steps:
The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, with temperatures maintained between 0°C and room temperature to optimize yield and purity. The process may also require the presence of bases such as triethylamine to neutralize hydrochloric acid generated during the reaction.
4-(2,5-Diethoxyphenyl)sulfonylmorpholine has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
This structure influences its chemical reactivity and interactions with biological targets.
4-(2,5-Diethoxyphenyl)sulfonylmorpholine can participate in various chemical reactions:
Common reagents for these reactions include:
The major products formed from these reactions depend on the specific reagents used and their concentrations.
The mechanism of action for 4-(2,5-Diethoxyphenyl)sulfonylmorpholine involves its interaction with biological targets, particularly enzymes or receptors involved in cellular signaling pathways.
In vitro studies have shown that derivatives of this compound exhibit varying degrees of inhibition against cancer cell lines, indicating potential therapeutic applications.
Relevant data indicate that the compound's stability and reactivity are influenced by environmental factors like pH and temperature.
4-(2,5-Diethoxyphenyl)sulfonylmorpholine has several applications in scientific research:
This compound's versatility makes it valuable for developing new materials and exploring biochemical pathways in research settings.
Sulfonylmorpholine derivatives constitute a versatile class of organosulfur compounds where a sulfonyl group (–SO₂–) bridges an aromatic system and a morpholine heterocycle. The core scaffold exhibits three-dimensional geometry critical for molecular recognition: the tetrahedral sulfonyl group imposes bond angles of ~109.5°, while the morpholine ring adopts a chair conformation, positioning its nitrogen and oxygen atoms for directional hydrogen bonding . This configuration enables precise interactions with biological targets, particularly enzymes possessing deep hydrophobic pockets flanked by polar residues.
Substituent positioning on the phenyl ring profoundly influences electronic distribution and steric accessibility. Comparative analysis reveals that 4-(3,4-diethoxyphenyl)sulfonylmorpholine (PubChem CID: 9180187) shares the same molecular formula (C₁₄H₂₁NO₅S) as the 2,5-diethoxy isomer but exhibits distinct physicochemical behaviors due to altered electronic effects [1]. The ortho-ethoxy group in 4-(2,5-diethoxyphenyl)sulfonylmorpholine introduces steric constraints near the sulfonyl linkage, potentially restricting rotational freedom and altering binding kinetics compared to meta- or para-substituted analogs.
Table 1: Structural and Electronic Properties of Selected Sulfonylmorpholine Derivatives
Compound Name | Molecular Formula | Substituent Pattern | Key Structural Features |
---|---|---|---|
4-(2,5-Diethoxyphenyl)sulfonylmorpholine | C₁₄H₂₁NO₅S | 2,5-diethoxy | Steric crowding near sulfonyl bridge; asymmetric electronic distribution |
4-(3,4-Diethoxyphenyl)sulfonylmorpholine | C₁₄H₂₁NO₅S | 3,4-diethoxy | Extended conjugation; reduced steric hindrance |
4-[(4-Butoxynaphthyl)sulfonyl]morpholine | C₁₈H₂₃NO₄S | 4-butoxynaphthyl | Expanded aromatic system; enhanced lipophilicity |
4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine | C₁₅H₂₃NO₄S | 5-isopropyl, 4-methoxy, 2-methyl | Steric bulk from alkyl groups; electron-donating effects |
Synthetic accessibility underpins the utility of these compounds. 4-[(4-Butoxynaphthyl)sulfonyl]morpholine synthesis exemplifies a generalizable route: nucleophilic substitution forms the alkoxy-aromatic precursor (e.g., 4-butoxynaphthalene), followed by sulfonylation with chlorosulfonic acid, and subsequent nucleophilic displacement with morpholine [3]. This modular approach allows systematic variation of aryl substituents and heterocyclic components, enabling structure-activity relationship (SAR) studies.
The molecular architecture of 4-(2,5-diethoxyphenyl)sulfonylmorpholine integrates three pharmacophoric elements that synergistically govern its bioactivity:
Diethoxy-Substituted Phenyl Ring: The 2,5-diethoxy configuration provides balanced lipophilicity (logP ≈ 2.8) and electron-donating capacity. Ethoxy groups (–OC₂H₅) enhance metabolic stability compared to smaller alkoxy substituents while enabling π-stacking interactions with aromatic residues in enzyme binding sites. The ortho-ethoxy group induces a ~30° dihedral angle relative to the phenyl plane, creating a three-dimensional topology that improves selectivity for asymmetric biological targets .
Sulfonyl Bridge (–SO₂–): This highly polarized functional group acts as a hydrogen bond acceptor (HBA) and confers structural rigidity. Electron-withdrawal by the sulfonyl group reduces electron density on the adjacent phenyl ring (σₘ = 0.60 for –SO₂R), enhancing its susceptibility to nucleophilic attack—a property exploited in irreversible enzyme inhibitors. Additionally, the sulfonyl group can mimic biological anions (carboxylates, phosphates) in molecular recognition events, as evidenced by sulfonylmorpholine derivatives inhibiting thioredoxin reductase through active-site cysteine interactions [6].
Morpholine Heterocycle: The morpholine ring (pKₐ ~7.4) contributes pH-dependent solubility and membrane permeability via its amphiphilic character. Under physiological conditions (pH 7.4), ~50% of morpholine exists in protonated form, enhancing water solubility for improved bioavailability. The nitrogen atom acts as an HBA, while ring oxygen facilitates dipole-dipole interactions. Crucially, morpholine serves as a spacer that projects distal functional groups into complementary regions of biological targets, as demonstrated in oroxylin A derivatives where morpholine-linked analogs showed 5–20-fold potency increases over parent compounds [2].
Table 2: Pharmacophoric Contributions of Functional Groups in 4-(2,5-Diethoxyphenyl)sulfonylmorpholine
Functional Group | Electronic Contribution | Steric Influence | Biological Role |
---|---|---|---|
2,5-Diethoxyphenyl | σ = -0.25 (ethoxy, Hammett) | Ortho-ethoxy: creates ~3.5 Å steric bulge | Lipophilic anchoring; π-stacking with tyrosine/phenylalanine residues |
Sulfonyl Bridge (–SO₂–) | σₘ = 0.60; dipole moment ~4.5 D | Planar conformation; bond angles 109.5° | Hydrogen bond acceptance; electrostatic complementarity to cationic sites |
Morpholine Ring | pKₐ ~7.4; dipole moment ~1.5 D | Chair conformation; N-O distance 2.8 Å | Solubility modulation; tertiary H-bonding; membrane transport enhancement |
Structure-activity studies of analogous compounds validate this pharmacophore model. In chrysin-based sulfonylpiperazines, halogen substitutions adjacent to the sulfonyl group amplified antitumor activity against SK-OV-3 cells (IC₅₀ = 12.67 μg/ml), confirming the electronic sensitivity of this region [2]. Similarly, chalcone-piperazine hybrids demonstrated sub-micromolar activity (IC₅₀ = 0.19 μM) against A549 lung cancer cells when optimized with hydrophobic substituents, highlighting the critical interplay between the sulfonyl group and aryl hydrophobic pockets [2].
Sulfonylmorpholine derivatives emerged from two convergent historical trajectories: heterocyclic chemistry innovations and sulfonamide therapeutic development. Morpholine synthesis was first reported in the 1880s via dehydration of diethanolamine, but its pharmaceutical utility remained unexplored until the 1950s when morpholine rings were incorporated into lincomycin antibiotics. Simultaneously, sulfonamide drugs revolutionized anti-infective therapy post-1935 (Prontosil), establishing the –SO₂– moiety as a privileged pharmacophore .
The strategic fusion of these elements began in the 1990s with discoveries that sulfonylmorpholines could enhance water solubility without compromising target affinity. By 2010, over 25% of FDA-approved sulfur-containing drugs featured sulfonamide groups, with sulfonylmorpholines representing a growing subclass . Their rise paralleled advances in synthetic methodologies—notably, redox-neutral protocols using ethylene sulfate and tert-butyl potassium to convert 1,2-amino alcohols directly to morpholines, streamlining access to diverse analogs .
4-(2,5-Diethoxyphenyl)sulfonylmorpholine exemplifies modern derivatization strategies targeting selective enzyme inhibition. Structural analogs like 4-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine (CAS# 540515-86-4) have demonstrated potent interactions with oxidoreductases, particularly thioredoxin reductase—an anticancer target overexpressed in aggressive malignancies [6]. Similarly, 4-[(4-butoxynaphthyl)sulfonyl]morpholine serves as a versatile intermediate for antitumor compound development, leveraging the naphthalene system's enhanced DNA intercalation capacity [3].
Table 3: Evolution of Key Sulfonylmorpholine Derivatives in Medicinal Research
Compound | Year | Therapeutic Focus | Key Advancement |
---|---|---|---|
Early sulfonamides (e.g., Sulfanilamide) | 1935 | Antibacterial | Established sulfonyl group as bioisostere of carboxylate/phosphate |
N-substituted morpholine antibiotics | 1960s | Antifungal/Antibacterial | Demonstrated morpholine's pharmacokinetic benefits |
4-(Phenylsulfonyl)morpholine scaffolds | 1990s | Enzyme inhibition | Validated sulfonylmorpholine as privileged scaffold |
4-[(4-Butoxynaphthyl)sulfonyl]morpholine (EVT-12318426) | 2010s | Anticancer intermediates | Expanded aryl diversity; naphthalene-based derivatives |
4-(2,5-Diethoxyphenyl)sulfonylmorpholine | 2020s | Targeted cancer therapeutics | Optimized substitution pattern for selective inhibition |
Current research prioritizes structural hybridization, exemplified by N-(2,5-dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide (PubChem CID: 1152893), which integrates benzamide and sulfonylmorpholine motifs for dual-targeting capability [5]. Patent activity (e.g., CN108451939A) underscores growing interest in sulfonylmorpholines as thioredoxin reductase inhibitors for oncology applications, positioning 4-(2,5-diethoxyphenyl)sulfonylmorpholine as a promising candidate for next-generation antitumor agents [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1